Methyl 2-methoxy-6-methylbenzoate
Overview
Description
Methyl 2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 2-methoxy-6-methylbenzoic acid. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Scientific Research Applications
Methyl 2-methoxy-6-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 2-methoxy-6-methylbenzoate are currently unknown
Mode of Action
Based on its chemical structure, it may undergo various organic reactions such as nucleophilic substitution or oxidation . The presence of the methoxy and methyl groups may influence its reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical processes, including methylation and other organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-methylbenzoate typically involves the following steps:
Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst, 2-amino-6-methylbenzoic acid or its methyl ester is prepared by hydrogenation reduction.
Diazotization, Hydrolysis, and Esterification: The reduction product undergoes diazotization, hydrolysis, and esterification reactions using a diazotization reagent and methanol as a solvent to prepare 2-hydroxy-6-methyl benzoate.
Methylation Reaction: 2-hydroxy-6-methyl benzoate is methylated using dimethyl sulfate as a methylating agent in the presence of alkali to produce 2-methoxy-6-methyl benzoate.
Hydrolysis Reaction: The methyl ester of 2-methoxy-6-methyl benzoic acid is mixed with alkali and water, heated for hydrolysis, and then cooled.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Produces 2-methoxy-6-methylbenzoic acid.
Reduction: Yields 2-methoxy-6-methylbenzyl alcohol or 2-methoxy-6-methylbenzaldehyde.
Substitution: Forms various substituted derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but lacks the methyl group at the 6-position.
Methyl 4-methoxybenzoate: Has the methoxy group at the 4-position instead of the 2-position.
Methyl 2-methylbenzoate: Lacks the methoxy group at the 2-position.
Uniqueness
Methyl 2-methoxy-6-methylbenzoate is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
methyl 2-methoxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-4-6-8(12-2)9(7)10(11)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZOXFSVZHAWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343626 | |
Record name | Methyl 2-methoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79383-44-1 | |
Record name | Benzoic acid, 2-methoxy-6-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79383-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-methoxy-6-methylbenzoate in the context of Tetramorium immigrans?
A1: this compound has been identified as the trail pheromone of the pavement ant, Tetramorium immigrans []. This compound, secreted by the Dufour's gland of the ant, plays a crucial role in their communication system. It enables ants to lay trails, guiding nestmates to food sources and maintaining foraging efficiency. []
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